molecular formula C23H20FN3O3S2 B2476534 N-(4-fluorophenyl)-2-({3-[(2-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide CAS No. 1794884-54-0

N-(4-fluorophenyl)-2-({3-[(2-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide

Cat. No. B2476534
CAS RN: 1794884-54-0
M. Wt: 469.55
InChI Key: QZMNZDLSGAULFT-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 3-Fluoro-N-[(4-fluorophenyl)methyl]-4-methylbenzamide, are available . The boiling point is predicted to be 388.4±42.0 °C and the density is predicted to be 1.214±0.06 g/cm3 at 20 °C and 760 Torr .

Scientific Research Applications

Antitumor Activity

The synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives, including compounds structurally related to N-(4-fluorophenyl)-2-({3-[(2-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide, have demonstrated potent anticancer activity. A study by Hafez and El-Gazzar (2017) on new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives showed that these compounds exhibit significant antitumor activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cells. The antitumor efficacy of these compounds was found to be comparable to doxorubicin, indicating their potential as effective cancer therapeutics (Hafez & El-Gazzar, 2017).

Antimicrobial Properties

The antimicrobial activities of related thieno[3,2-d]pyrimidine derivatives have been investigated, highlighting their potential in combating bacterial and fungal infections. Kerru et al. (2019) synthesized a series of thienopyrimidine linked rhodanine derivatives, demonstrating significant in vitro antimicrobial activity against various bacterial and fungal strains. These compounds exhibited minimum inhibitory concentrations (MICs) indicative of potent antibacterial and antifungal effects, suggesting their utility in developing new antimicrobial agents (Kerru et al., 2019).

Chemical Synthesis Applications

The complex structure of N-(4-fluorophenyl)-2-({3-[(2-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide lends itself to the exploration of novel synthetic routes and methodologies in organic chemistry. For instance, the synthesis of related thieno[3,2-d]pyrimidine compounds involves innovative synthetic strategies, including condensation reactions, cycloaddition, and rearrangement reactions, contributing to the development of new chemical entities with potential therapeutic applications. This includes the exploration of ionic liquid-promoted synthesis methods for novel heterocyclic compounds, which demonstrate the evolving nature of synthetic chemistry in creating complex molecules with specific biological activities (Tiwari et al., 2018).

properties

IUPAC Name

N-(4-fluorophenyl)-2-[3-[(2-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O3S2/c1-26(17-9-7-16(24)8-10-17)20(28)14-32-23-25-18-11-12-31-21(18)22(29)27(23)13-15-5-3-4-6-19(15)30-2/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMNZDLSGAULFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)F)C(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4OC)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-({3-[(2-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide

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